molecular formula C19H15NO3S B2484039 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one CAS No. 136506-95-1

3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one

Cat. No.: B2484039
CAS No.: 136506-95-1
M. Wt: 337.39
InChI Key: XUODZRDJDWJEAI-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction is often carried out in ethanol as a solvent and requires a catalyst such as piperidine . The reaction conditions usually involve heating the mixture to around 50°C for a specified period .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various biological targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and propyl groups can enhance its solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-2-5-11-8-12-16(9-15(11)21)23-10-13(18(12)22)19-20-14-6-3-4-7-17(14)24-19/h3-4,6-10,21H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUODZRDJDWJEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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